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Compound of Interest

Compound Name: (3-iodopropoxy)Benzene

Cat. No.: B15354301

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and characterization of (3-iodopropoxy)benzene. The information is intended for
researchers, scientists, and professionals in the field of drug development and organic
synthesis.

Physicochemical Properties

Quantitative data for (3-iodopropoxy)benzene is not widely available in the literature. The
following table summarizes its known properties, along with data for structurally related analogs
to provide a comparative context.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15354301?utm_src=pdf-interest
https://www.benchchem.com/product/b15354301?utm_src=pdf-body
https://www.benchchem.com/product/b15354301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15354301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

(3- 1-Chloro-4-(3- [(3-
Property iodopropoxy)benze iodopropoxy)benze iodopropoxy)methy
he ne (Analog) Ilbenzene (Analog)
Molecular Formula CoH11lO CoH10CIIO[1] C10H1310][2]
Molecular Weight 262.09 g/mol 296.53 g/mol [1] 276.11 g/mol [2]
Appearance White solid[3]
Melting Point Not Reported 31 °CJ[1] Not Reported
. , 317 °C at 760
Boiling Point Not Reported Not Reported
mmHg[1]
Density Not Reported 1.673 g/cm3[1] Not Reported
Soluble in toluene and )
- ) Soluble in toluene and
Solubility other aromatic Not Reported
benzene.[4]
hydrocarbons.[4]
CAS Number Not Assigned 119795-57-2[1] 5375-00-8[2]

Experimental Protocols

The synthesis of (3-iodopropoxy)benzene can be achieved via a Williamson ether synthesis,

a common and effective method for preparing ethers. The following protocol is adapted from

the synthesis of a structurally similar compound, 1-bromo-4-(3-iodopropoxy)benzene[5][6].

Synthesis of (3-iodopropoxy)benzene

Materials:

Phenol

1,3-Diiodopropane

Potassium carbonate (K2CO3)

Dry N,N-Dimethylformamide (DMF)
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o Diethyl ether (Et20)

o Water (H20)

e Magnesium sulfate (MgSOa4) or Sodium sulfate (NazS0Oa)
Procedure:

e To a stirred solution of phenol (1.0 equivalent) in dry DMF, add 1,3-diiodopropane (2.0
equivalents) and potassium carbonate (1.5 equivalents).

e The reaction mixture is stirred at room temperature for 24 hours under a nitrogen
atmosphere.

o After 24 hours, the reaction mixture is partitioned between diethyl ether and water.
e The aqueous layer is extracted with diethyl ether.

e The combined organic layers are washed with water and brine, then dried over anhydrous
magnesium sulfate or sodium sulfate.

e The solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield pure (3-
iodopropoxy)benzene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum of (3-iodopropoxy)benzene in CDCIs shows
characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as
a multiplet in the range of & 6.46-7.55 ppm[3]. The methylene group attached to the oxygen
atom (O-CHz2) resonates as a triplet at approximately & 3.95 ppm[3]. The methylene group
adjacent to the iodine atom (-CHz-1) appears as a triplet around & 3.26 ppm[3]. The central
methylene group of the propyl chain shows a multiplet at about & 2.05 ppm[3].
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e 13C NMR: For the related compound 1-iodo-3-(3-iodopropoxy)benzene, the carbon signals
for the propoxy chain are observed at 6 67.4 (O-CHz), 32.6 (CH2), and 2.4 (-CHz-I) ppm[7].
The aromatic carbons in substituted phenoxy compounds typically resonate between 110
and 160 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum of (3-iodopropoxy)benzene is expected to show the following characteristic
absorption bands, based on data from its chloro-substituted analog[4]:

Aromatic C-H stretch: 3030-3100 cm™!

Aromatic C-C stretch: 1500-1600 cm~ (multiple bands)

Aliphatic C-H stretch: 2850-3000 cm~1

C-O (ether) stretch: 1200-1250 cm~! (asymmetric) and 1000-1050 cm~1 (symmetric)

C-I stretch: 500-600 cm~1
Mass Spectrometry (MS)

In the mass spectrum of the analogous 1-chloro-4-(3-iodopropoxy)benzene, the molecular ion
peak is observed, and a common fragmentation pattern is the loss of an iodine atom[4]. For (3-
iodopropoxy)benzene, the mass spectrum would be expected to show the molecular ion peak
at m/z 262 and a significant fragment at m/z 135, corresponding to the loss of iodine.

Visualizations
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Synthesis workflow for (3-iodopropoxy)benzene.
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Key features of (3-iodopropoxy)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (3-
iodopropoxy)Benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15354301#physicochemical-properties-of-3-
iodopropoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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